cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one: is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a methyl group, and a hexahydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor compound under specific conditions to form the hexahydroindenone core. The hydroxyl and methyl groups are then introduced through subsequent reactions. The exact reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce different alcohols .
Scientific Research Applications
cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound’s unique structure allows it to participate in specific biochemical reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
cis-3-Hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one can be compared with other similar compounds, such as:
1,4,5,6,7,7a-hexahydroinden-2-one: This compound lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has a similar core structure but different functional groups, leading to distinct applications and reactivity.
Properties
CAS No. |
871482-67-6 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(3aR,7aS)-3-hydroxy-2-methyl-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C10H14O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h7-8,11H,2-5H2,1H3/t7-,8+/m1/s1 |
InChI Key |
YOLABIMTZJVAFF-SFYZADRCSA-N |
Isomeric SMILES |
CC1=C([C@@H]2CCCC[C@@H]2C1=O)O |
Canonical SMILES |
CC1=C(C2CCCCC2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.